molecular formula C7H7Cl3Si B1584516 Benzyltrichlorosilane CAS No. 770-10-5

Benzyltrichlorosilane

Cat. No. B1584516
Key on ui cas rn: 770-10-5
M. Wt: 225.6 g/mol
InChI Key: GONOPSZTUGRENK-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.116 g (1.0 mmol) of N,N,N′,N′-tetramethylethylenediamine, 0.63 g (5.0 mmol) of benzyl chloride, and 3.41 g (25.2 mmol) of trichlorosilane were reacted at 200° C. for 7 hrs. The resulting mixture was distilled to give 0.57 g of benzyltrichlorosilane (yield; 52%).
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[Cl:17][SiH:18]([Cl:20])[Cl:19]>>[CH2:9]([Si:18]([Cl:20])([Cl:19])[Cl:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.116 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0.63 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
3.41 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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